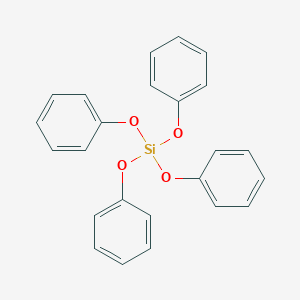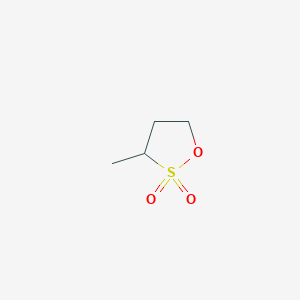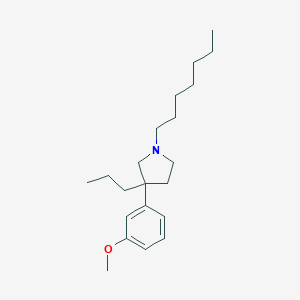
4-(Difluoromethoxy)nitrobenzene
Overview
Description
4-(Difluoromethoxy)nitrobenzene, also known as 1-(difluoromethoxy)-4-nitrobenzene, is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzene ring. This compound is typically a light yellow to brown solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Difluoromethoxy)nitrobenzene can be synthesized by reacting 4-nitrophenol with potassium hydroxide (KOH), water, and methanol . The reaction involves the formation of a difluoromethoxy group on the benzene ring through the substitution of a hydroxyl group with a difluoromethoxy group.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 4-nitrophenol with sodium hydroxide to form sodium acetamidophenate, which is then reacted with monochlorodifluoromethane under alkaline conditions . This process is catalyzed by ferric oxide and activated carbon, and the nitro group is reduced to an amino group using water and hydrazine as reducing agents .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrazine and water are commonly used as reducing agents.
Substitution: Potassium hydroxide and methanol are used to introduce the difluoromethoxy group.
Major Products:
Scientific Research Applications
4-(Difluoromethoxy)nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)nitrobenzene involves its ability to undergo various chemical transformations, such as reduction and substitution, which allow it to serve as a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which it is used.
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: Similar in structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
4-Nitroanisole: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 4-(Difluoromethoxy)nitrobenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGBARCOQPYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371770 | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-86-1 | |
| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














